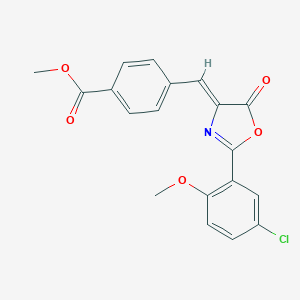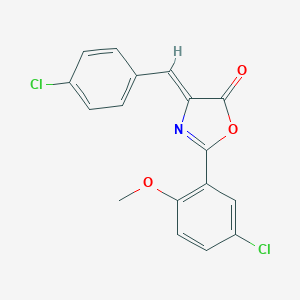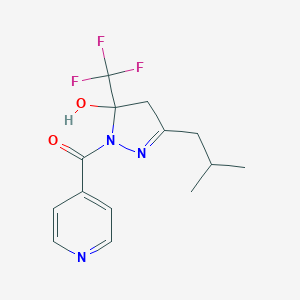![molecular formula C23H21F3N4O2 B299267 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299267.png)
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TFA-DAPT, is a small molecule inhibitor that is used in scientific research applications. This compound has gained significant attention due to its potential therapeutic applications in treating Alzheimer's disease, cancer, and other diseases.
作用机制
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide works by inhibiting gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides and other proteins. By inhibiting gamma-secretase, this compound reduces the production of amyloid beta peptides and other proteins that are involved in disease processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models of Alzheimer's disease, this compound has been shown to reduce the production of amyloid beta peptides, improve cognitive function, and reduce neuroinflammation. In animal models of cancer, this compound has been shown to inhibit tumor growth, induce apoptosis, and reduce angiogenesis, or the formation of new blood vessels.
实验室实验的优点和局限性
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in animal models and has shown promising results in treating Alzheimer's disease and cancer. However, this compound also has some limitations for lab experiments. It is a potent inhibitor of gamma-secretase and can have off-target effects on other proteins. It can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide. One direction is to further investigate its potential therapeutic applications in treating Alzheimer's disease and cancer. Clinical trials are needed to determine its safety and efficacy in humans. Another direction is to investigate its off-target effects on other proteins and pathways. Understanding its off-target effects can help researchers develop more specific inhibitors that have fewer side effects. Finally, researchers can investigate the potential of this compound as a tool for studying the role of gamma-secretase and other proteins in disease processes.
合成方法
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide can be synthesized using a multi-step process. The first step involves the synthesis of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 3-(trifluoromethyl)benzoyl chloride to form this compound. The synthesis method is complex and requires expertise in organic chemistry.
科学研究应用
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides in the brain. Amyloid beta peptides are known to accumulate in the brains of Alzheimer's disease patients, leading to neurodegeneration and cognitive decline. This compound has been shown to reduce the production of amyloid beta peptides and improve cognitive function in animal models of Alzheimer's disease.
This compound has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. This compound has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and leukemia.
属性
分子式 |
C23H21F3N4O2 |
|---|---|
分子量 |
442.4 g/mol |
IUPAC 名称 |
N//'-[(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide |
InChI |
InChI=1S/C23H21F3N4O2/c1-14-7-9-20(10-8-14)30-15(2)11-17(16(30)3)13-27-29-22(32)21(31)28-19-6-4-5-18(12-19)23(24,25)26/h4-13H,1-3H3,(H,28,31)(H,29,32)/b27-13+ |
InChI 键 |
VKKHNUIAPMIHJF-UVHMKAGCSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B299187.png)
![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)

![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299192.png)
![(5Z)-2-anilino-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299194.png)
![4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B299195.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299198.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299199.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299200.png)
![N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299203.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B299207.png)